(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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Overview
Description
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another common method is the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic resolution techniques to obtain the desired enantiomer with high purity . Enzymatic methods are preferred due to their efficiency and selectivity, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity . This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Cispentacin: An antifungal antibiotic with a similar cyclopentane structure.
Icofungipen: A derivative with antifungal activity.
Uniqueness
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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